4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

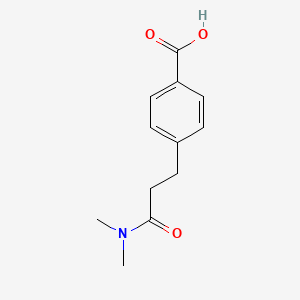

The molecular framework of this compound exhibits a well-defined structural organization centered around a substituted benzene ring system. The compound possesses the molecular formula C₁₂H₁₅NO₃ with a corresponding molecular weight of 221.25 grams per mole, establishing it as a medium-sized organic molecule with multiple functional groups. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 4-[3-(dimethylamino)-3-oxopropyl]benzoic acid, reflecting the precise positional relationships of the substituent groups.

The molecular architecture consists of a central benzene ring bearing two distinct substituents at the para positions. The primary substituent is a carboxylic acid group (-COOH) at the 4-position, which serves as the defining feature for the benzoic acid classification. The secondary substituent is a three-carbon chain terminating in a dimethylamino ketone functionality, specifically positioned as a 3-oxopropyl group containing the dimethylamino moiety. This structural arrangement creates a molecule with both acidic and basic character, contributing to its amphiphilic properties and potential for diverse chemical interactions.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as CN(C)C(=O)CCC1=CC=C(C=C1)C(=O)O, which provides a linear notation describing the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C12H15NO3/c1-13(2)11(14)8-5-9-3-6-10(7-4-9)12(15)16/h3-4,6-7H,5,8H2,1-2H3,(H,15,16) offers additional structural verification through standardized chemical representation. The Chemical Abstracts Service registry number 937642-84-7 provides a unique identifier for this specific molecular entity within chemical databases.

Crystallographic Characterization

The crystallographic characterization of this compound provides essential insights into its solid-state molecular organization and intermolecular interactions. While comprehensive single-crystal X-ray diffraction data for this specific compound is limited in the current literature, the structural parameters can be inferred from related benzoic acid derivatives and computational modeling approaches. The compound typically exists as a crystalline solid at room temperature, with physical properties influenced by the presence of both hydrogen bond donors and acceptors within the molecular structure.

The carboxylic acid functionality serves as a primary site for hydrogen bonding interactions in the crystal lattice, potentially forming dimeric structures through carboxylic acid-carboxylic acid hydrogen bonds commonly observed in benzoic acid derivatives. The dimethylamino ketone group introduces additional complexity to the crystal packing through potential interactions involving the carbonyl oxygen and the tertiary amine nitrogen. These multiple interaction sites contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics.

The molecular geometry in the solid state is expected to show conformational flexibility within the propyl chain connecting the benzene ring to the dimethylamino ketone functionality. This flexibility allows for optimization of intermolecular interactions during crystal formation, potentially resulting in multiple polymorphic forms depending on crystallization conditions. The para-substitution pattern on the benzene ring provides a symmetrical arrangement that may facilitate ordered packing arrangements in the crystal structure.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm molecular structure and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular framework through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum typically shows characteristic signals for the aromatic protons in the 7.0-8.0 parts per million region, with the carboxylic acid proton appearing as a broad signal around 12.0 parts per million when measured in dimethyl sulfoxide-d6.

The propyl chain connecting the benzene ring to the dimethylamino ketone group generates distinctive multipicity patterns in the proton Nuclear Magnetic Resonance spectrum. The methylene groups adjacent to the benzene ring and the carbonyl carbon typically appear as triplets in the 2.5-3.0 parts per million range, while the dimethylamino methyl groups produce a characteristic singlet around 2.9-3.0 parts per million. The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbons appearing in the 165-175 parts per million region and the aromatic carbons distributed between 120-140 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid carbonyl stretch typically appears around 1670-1680 wavenumbers, while the amide carbonyl from the dimethylamino ketone functionality shows absorption around 1640-1650 wavenumbers. The broad OH stretch from the carboxylic acid group appears in the 2500-3300 wavenumber region, often showing complex structure due to hydrogen bonding effects. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 221, corresponding to the molecular weight of the compound, with characteristic fragmentation patterns showing loss of the dimethylamino group and formation of substituted benzoic acid fragment ions.

The following table summarizes key spectroscopic data for structural confirmation:

| Technique | Key Signals | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm | Benzene ring protons |

| ¹H Nuclear Magnetic Resonance | Carboxylic acid | 12.0 ppm | -COOH proton |

| ¹H Nuclear Magnetic Resonance | Methylene groups | 2.5-3.0 ppm | -CH₂CH₂- chain |

| ¹H Nuclear Magnetic Resonance | Dimethylamino | 2.9-3.0 ppm | N(CH₃)₂ group |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 165-175 ppm | C=O groups |

| Infrared | Carboxylic acid C=O | 1670-1680 cm⁻¹ | Acid carbonyl stretch |

| Infrared | Amide C=O | 1640-1650 cm⁻¹ | Ketone carbonyl stretch |

| Mass Spectrometry | Molecular ion | m/z 221 | [M+H]⁺ |

Computational Modeling of Electronic Structure

Computational modeling approaches provide valuable insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations and molecular orbital analysis. Density functional theory calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The dimethylamino group acts as an electron-donating substituent, increasing electron density on the adjacent carbonyl carbon and affecting the overall electronic properties of the molecule.

The molecular orbital analysis demonstrates the presence of highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine the compound's electronic excitation properties and potential for participation in electron transfer processes. The carboxylic acid functionality introduces additional complexity through its ability to exist in both neutral and deprotonated forms, with computational modeling revealing the relative stability of these different ionization states under various conditions. The calculated dipole moment provides information about the molecular polarity, which influences solubility characteristics and intermolecular interaction patterns.

Electronic structure calculations also predict conformational preferences within the flexible propyl chain, identifying low-energy conformations that may be preferentially populated in solution or solid-state environments. The rotation around the carbon-carbon bonds within the propyl linker creates multiple possible conformations, with computational analysis revealing energy barriers for interconversion between different rotameric states. These conformational studies contribute to understanding the dynamic behavior of the molecule in different environments and its potential binding modes in biological or catalytic systems.

The computational analysis extends to prediction of spectroscopic properties, including calculated Nuclear Magnetic Resonance chemical shifts and infrared vibrational frequencies that can be compared with experimental observations for structural validation. The theoretical calculations also provide insights into the frontier molecular orbital characteristics that govern the compound's potential for participating in various chemical reactions, including electrophilic and nucleophilic processes at different molecular sites. This electronic structure information serves as a foundation for understanding the compound's chemical behavior and designing potential applications in synthetic chemistry and materials science.

属性

IUPAC Name |

4-[3-(dimethylamino)-3-oxopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)11(14)8-5-9-3-6-10(7-4-9)12(15)16/h3-4,6-7H,5,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOHNPJQFOFSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253663 | |

| Record name | 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937642-84-7 | |

| Record name | 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937642-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(Dimethylamino)-3-oxopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of a dimethylamino group and a keto functionality onto a benzoic acid scaffold, often starting from substituted benzoic acid derivatives. The key steps include:

- Formation of a 3-oxopropyl side chain on the benzoic acid ring.

- Introduction or transformation of the amino group into a dimethylamino moiety by reductive methylation or amination.

- Control of reaction conditions to preserve the carboxylic acid functionality.

Method 1: Reductive Alkylation of Nitrobenzoic Acid Derivatives (Two-Step Process)

This method is well-documented for preparing N,N-dimethylaminobenzoic acids and can be adapted for the target compound by modifying the side chain.

Hydrogenation of Nitrobenzoic Acid:

- A methanolic solution of 3-nitrobenzoic acid is reacted under superatmospheric hydrogen pressure (10–100 °C, preferably 50–70 °C) with a palladium-on-carbon catalyst.

- This step reduces the nitro group to an amino group, yielding 3-aminobenzoic acid.

- Reaction is monitored until theoretical hydrogen uptake is complete.

-

- Formaldehyde is added stoichiometrically to the reaction mixture.

- The mixture is again pressurized with hydrogen and stirred at 15–100 °C to convert the amino group to a dimethylamino group.

- The reaction proceeds until hydrogen consumption ceases.

-

- The catalyst is filtered off under inert atmosphere.

- Methanol is distilled off, and the product is precipitated by cooling (around 15 °C).

- The crystalline 3-dimethylaminobenzoic acid is collected, washed, and dried.

- Overall yields are high, averaging 92–93%.

- Purity of the isolated product is about 98%.

- Uses methanol as a solvent, which is effective for solubilizing starting materials and products.

- Stoichiometric formaldehyde addition minimizes side reactions.

- Palladium catalyst is used in very small amounts and can be recycled.

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitro reduction | H2, Pd/C, MeOH, 10–100 °C, 40–80 psi | ~>90 | - | Complete hydrogen uptake |

| Reductive methylation | H2, formaldehyde, Pd/C, 15–100 °C | ~>90 | - | Stoichiometric formaldehyde |

| Isolation | Distillation, cooling to 15 °C | - | 98 | Crystalline product recovery |

Method 2: Reaction via 3-(Chlorosulfonyl)benzoic Acid Intermediate and Subsequent Amination

This approach involves functionalizing benzoic acid derivatives to introduce the 3-(dimethylamino)-3-oxopropyl side chain.

Synthesis of 3-(Chlorosulfonyl)benzoic acid:

Benzoic acid is treated with chlorosulfonic acid at room temperature to yield the chlorosulfonyl derivative.Coupling with Amines:

The chlorosulfonyl intermediate is reacted with substrates like 1,2,3,4-tetrahydroquinoline or dimethylamine derivatives under heating (up to 220 °C) to form amide or amino-substituted products.Oxidation and Purification:

Oxone (potassium peroxymonosulfate) in aqueous methanol is used to oxidize intermediates, followed by recrystallization.Final Product Formation:

The reaction mixture is treated with DMSO and heated to 160 °C to induce cyclization or rearrangement yielding the target compound as crystalline solids.

- Yields around 49–50% over two steps.

- Melting points range from 165 °C to 295 °C depending on the intermediate or final compound.

| Step | Reagents/Conditions | Yield (%) | Product Form |

|---|---|---|---|

| Chlorosulfonylation | Chlorosulfonic acid, room temperature | - | 3-(Chlorosulfonyl)benzoic acid |

| Amination | Amines, 220 °C, 45 min | ~50 | Amino-substituted intermediate |

| Oxidation | Oxone in methanol/water, room temperature | ~49 | Oxidized intermediate |

| Cyclization/Rearrangement | DMSO, 160 °C, 1 hour | ~50 | Target compound crystals |

Method 3: Reductive Methylation of 3-Aminobenzoic Acid Salts Using Supported Transition Metal Catalysts

An alternative patented process involves reductive methylation of alkali metal or ammonium salts of 3-aminobenzoic acid.

- The aqueous solution of 3-aminobenzoic acid salt is treated with formaldehyde and hydrogen gas in the presence of a supported transition metal catalyst (e.g., palladium).

- Controlled and continuous addition of formaldehyde ensures selective dimethylation.

- The process is continuous and controlled to optimize yields and purity.

Source: EP Patent EP-0855386-A1 (1997)

Comparative Analysis of Preparation Methods

| Aspect | Method 1: Reductive Alkylation of Nitrobenzoic Acid | Method 2: Chlorosulfonylation & Amination | Method 3: Reductive Methylation of Aminobenzoic Acid Salts |

|---|---|---|---|

| Starting Material | 3-Nitrobenzoic acid | Benzoic acid | Alkali metal/ammonium salt of 3-aminobenzoic acid |

| Key Reagents | Pd/C catalyst, H2, formaldehyde, methanol | Chlorosulfonic acid, amines, Oxone, DMSO | Pd catalyst, H2, formaldehyde |

| Reaction Conditions | 10–100 °C, superatmospheric H2 pressure | Room temp to 220 °C | Controlled continuous addition, aqueous solution |

| Yield | 92–93% | ~49–50% over two steps | High, continuous process optimized |

| Purity | ~98% | Not specified | High purity achievable |

| Advantages | High yield, recyclable catalyst, mild conditions | Versatile intermediates, multiple functionalizations | Continuous process, controlled methylation |

| Limitations | Requires high-pressure equipment | Multi-step, moderate yield | Requires catalyst and controlled addition setup |

Summary of Research Findings

The two-step reductive alkylation of 3-nitrobenzoic acid in methanol using palladium catalyst and formaldehyde is the most efficient and high-yielding method for synthesizing dimethylaminobenzoic acid derivatives, including the target compound.

The chlorosulfonylation followed by amination and oxidation offers a route to functionalize the benzoic acid ring and install the dimethylamino keto side chain but involves harsher conditions and lower yields.

The reductive methylation of aminobenzoic acid salts under continuous controlled conditions provides an alternative industrial approach with potential for scale-up and high purity products.

Reaction parameters such as temperature, hydrogen pressure, catalyst loading, and formaldehyde stoichiometry are critical for optimizing yield and purity.

化学反应分析

Types of Reactions

4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Applications

Antitubercular Activity

Recent research has highlighted the role of compounds structurally similar to 4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid in targeting the polyketide synthase 13 (Pks13) enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Inhibitors of Pks13 have shown promise in reducing tuberculosis incidence and combating drug resistance. A study identified a series of inhibitors that bind effectively to the Pks13 thioesterase domain, demonstrating improved potencies and favorable pharmacokinetic profiles .

Cancer Treatment

The compound may also play a role in cancer therapeutics. Research indicates that substituted benzoic acids can inhibit aldoketo reductase 1C3 (AKR1C3), an enzyme involved in androgen metabolism linked to castrate-resistant prostate cancer (CRPC). Compounds with structural similarities to this compound have exhibited nanomolar affinities and selectivity for AKR1C3, suggesting potential applications in managing CRPC .

Material Science Applications

Polymer Manufacturing

this compound is being explored as a monomer in the production of various polymers. Its unique functional groups allow it to act as a plasticizer and reactive modifier in polymer formulations, enhancing properties such as flexibility and durability .

Chemical Intermediate

This compound serves as a versatile chemical intermediate in synthesizing other complex molecules. Its reactivity can be exploited in creating various derivatives that may have specific applications in different fields, including coatings and adhesives .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitubercular Inhibitors

A screening campaign involving over 150,000 compounds identified several lead candidates that demonstrated high efficacy against Mycobacterium tuberculosis. The identified inhibitors were derived from a benzofuran series but progressed to include compounds with structural attributes similar to this compound, which showed enhanced binding affinity and reduced cardiotoxicity risks during optimization phases.

Case Study 2: Prostate Cancer Treatment

In a study focused on CRPC, researchers synthesized various substituted benzoic acids, including derivatives of this compound. These compounds displayed significant selectivity for AKR1C3 over other isoforms, indicating their potential utility in targeted cancer therapies.

作用机制

The mechanism of action of 4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on the pKa of structurally similar benzoic acid derivatives .

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) in the target compound is electron-donating, reducing the acidity of the benzoic acid (pKa ~4.30) compared to derivatives with electron-withdrawing groups (e.g., nitro or chloro substituents), which typically exhibit lower pKa values .

- Steric and Polarity Effects: The benz[de]isoquinolinyl analogue (pKa 4.30) shows comparable acidity to the target compound, likely due to similar resonance effects, but its higher molecular weight contributes to a significantly elevated boiling point (639.1°C) .

- Ester Derivatives : Methyl 4-(3-oxopropyl)benzoate lacks the acidic proton, rendering it more lipophilic than the free acid form, which may influence bioavailability in pharmaceutical contexts .

Key Observations:

- Azetidinone/Thiazolidinone Derivatives: Synthesis often involves condensation reactions with mercaptoacetic acid or chloroacetyl chloride under reflux conditions, yielding heterocyclic systems with moderate efficiency .

- Complex Analogues : Derivatives like 4-(3-(4-methoxyphenyl)-3-oxopropyl)benzoic acid require multi-step protocols, including coupling with carbamoyl cyclohexyl groups, which may limit scalability .

Key Observations:

- PTP1B Inhibition: Methoxyphenyl-substituted analogues demonstrate anti-diabetic effects via PTP1B inhibition, suggesting that the target compound’s dimethylamino group could similarly modulate enzyme interactions .

生物活性

4-(3-(Dimethylamino)-3-oxopropyl)benzoic acid, also known by its IUPAC name, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound has a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. The structure features a benzoic acid moiety substituted with a dimethylamino and a ketone functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group can enhance lipophilicity, potentially facilitating membrane permeability and interaction with cellular components.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, similar to other compounds with similar structures that affect neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxic Effects : Investigations into cancer cell lines have shown that the compound may induce apoptosis in specific types of cancer cells.

Data Table: Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.

- Cancer Research : In vitro studies on human breast cancer cell lines demonstrated that the compound could reduce cell viability by up to 60% at a concentration of 100 µM. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-(dimethylamino)-3-oxopropyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling dimethylamine derivatives with benzoic acid precursors via amidation or alkylation. For example, a protocol analogous to the synthesis of structurally similar compounds (e.g., methyl 4-(3-oxopropyl)benzoate) employs catalytic coupling agents like EDC/HOBt in anhydrous DMF under nitrogen . Reaction optimization should focus on temperature control (e.g., 0–25°C), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements may require iterative adjustments to solvent polarity and catalyst loading .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Assess purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves dimethylamino protons (~δ 2.8–3.1 ppm) and the benzoic acid carbonyl (δ ~170 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .

Cross-validate results with FT-IR (C=O stretch at ~1680 cm⁻¹) and elemental analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks.

- Storage : Store at 2–8°C in airtight containers away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positioning) influence this compound’s interactions with enzymatic targets?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to enzymes like kinases or proteases. Compare with analogs (e.g., 4-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-...benzoic acid) to assess steric/electronic effects. Validate via enzymatic assays (IC₅₀ measurements) under physiological pH (7.4) and temperature (37°C) . For example, replacing dimethylamino with bulkier groups may reduce solubility but enhance target selectivity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP discrepancies)?

- Methodological Answer :

- Experimental LogP : Use shake-flask method (octanol/water partitioning) with UV quantification.

- Computational Validation : Compare results with ChemAxon or ACD/Labs predictions.

Discrepancies (e.g., reported LogP 1.6 vs. predicted 2.1) may arise from ionization (pKa ~3.5 for benzoic acid) or solvent impurities. Adjust pH to suppress ionization during measurements .

Q. What strategies mitigate poor aqueous solubility in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers.

- Prodrug Design : Convert the benzoic acid to a methyl ester, improving permeability.

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) for sustained release . Validate solubility via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。